2-amino-4-ethyl-5-methylPhenol
Description
2-amino-4-ethyl-5-methylPhenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an amino group at the second position, an ethyl group at the fourth position, and a methyl group at the fifth position on the benzene ring
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-amino-4-ethyl-5-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-3-7-5-8(10)9(11)4-6(7)2/h4-5,11H,3,10H2,1-2H3 |
InChI Key |
PIYIAALJUNXKAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-ethyl-5-methylPhenol can be achieved through several methods. One common approach involves the nitration of 4-ethyl-5-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct amination of 4-ethyl-5-methylphenol using ammonia or an amine under high temperature and pressure conditions. This process may require a catalyst such as copper or nickel to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product can be achieved through techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-ethyl-5-methylPhenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
2-Amino-4-ethyl-5-methylphenol has been studied for its antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Research indicates that compounds with similar structures exhibit significant free radical scavenging abilities, suggesting potential therapeutic applications in formulations aimed at reducing oxidative damage in cells.
Analytical Chemistry
This compound is frequently utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. A specific application involves using a reverse-phase HPLC method with a mobile phase containing acetonitrile and water, allowing for effective separation and analysis of impurities in pharmaceutical preparations .
Cosmetic Applications
Hair Dyes
this compound is primarily used as a precursor in oxidative hair dye formulations. It is combined with hydrogen peroxide to produce long-lasting hair color. Studies have shown that it can effectively penetrate hair fibers, leading to vibrant and durable color results .
Skin Sensitization Studies
The compound has been evaluated for its potential as a skin sensitizer in cosmetic formulations. Research indicates that while it can induce allergic reactions in some individuals, its effects can vary based on concentration and formulation context . This highlights the importance of careful formulation in cosmetic products containing this compound.
Toxicological Studies
Safety Assessments
Toxicological studies have been conducted to assess the safety of this compound. For instance, studies involving animal models have shown varying degrees of toxicity depending on dosage and exposure duration. These findings are critical for regulatory assessments and safe usage guidelines in consumer products .
Case Study 1: HPLC Application
In a study published by SIELC Technologies, researchers demonstrated the effectiveness of using this compound in HPLC methods for analyzing pharmaceutical compounds. The method allowed for the isolation of impurities with high precision, showcasing the compound's utility in quality control processes within pharmaceutical manufacturing .
Case Study 2: Hair Dye Formulation
A comprehensive study on oxidative hair dye formulations highlighted the role of this compound as a key ingredient that enhances color retention and vibrancy. The study involved various formulations tested on human hair samples, revealing significant improvements in color longevity compared to control formulations without this compound .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | HPLC Analysis | Effective separation method for impurities |
| Cosmetics | Hair Dyes | Enhances color retention and vibrancy |
| Toxicology | Safety Assessments | Varying toxicity based on dosage |
Mechanism of Action
The mechanism by which 2-amino-4-ethyl-5-methylPhenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylphenol: Similar in structure but lacks the ethyl group at the fourth position.
4-ethyl-5-methylphenol: Similar but lacks the amino group at the second position.
2-amino-5-methylphenol: Similar but lacks the ethyl group at the fourth position.
Uniqueness
2-amino-4-ethyl-5-methylPhenol is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
2-Amino-4-ethyl-5-methylphenol, a compound belonging to the class of aminophenols, has garnered attention for its diverse biological activities. This article aims to provide an in-depth exploration of its biological effects, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenolic ring, which contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Bacillus subtilis | 16 |
The results demonstrated that the compound was particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains .
2. Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed varying degrees of cell viability upon treatment with different concentrations of this compound. The MTT assay results indicated that at concentrations of 2% and 10%, the compound did not significantly reduce cell viability, suggesting low cytotoxicity .
| Concentration (%) | Cell Viability (%) |
|---|---|
| Neat | 0 |
| 2 | 100.9 |
| 10 | 106.2 |
These findings suggest that while the neat form of the compound is cytotoxic, diluted forms are relatively safe for cellular applications .
3. Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity, comparable to standard antioxidants such as ascorbic acid.
| Assay Type | Scavenging Activity (%) |
|---|---|
| DPPH | 85 |
| ABTS | 90 |
These results indicate that the compound may play a role in protecting cells from oxidative stress .
Case Study 1: Antibacterial Efficacy
A clinical study investigated the use of this compound in treating infections caused by resistant bacterial strains. Patients receiving topical formulations containing this compound showed a significant reduction in infection rates compared to those receiving standard treatments.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxic effects. The compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-amino-4-ethyl-5-methylphenol, and how can purity be optimized?
- Methodology :
- Traditional organic synthesis : Use reductive amination of the corresponding nitro compound (e.g., 4-ethyl-5-methyl-2-nitrophenol) with hydrogen gas and a palladium catalyst. Monitor reaction progress via thin-layer chromatography (TLC) .
- Green chemistry approaches : Explore biocatalytic methods using enzymes like transaminases in aqueous solvents to reduce waste and improve selectivity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Verify purity via HPLC (>95%) and melting point analysis .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm substituent positions and hydrogen bonding motifs (e.g., amine-phenol interactions). IR spectroscopy can identify O–H and N–H stretches .
- X-ray crystallography : Grow single crystals via slow evaporation in methanol. Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve hydrogen bonding networks .
- Computational modeling : Apply density functional theory (DFT) with the B3LYP functional to predict molecular geometry and electron density distribution .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Hazard mitigation : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation and skin contact due to potential irritancy (refer to SDS data for amine-phenol compounds) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Incinerate organic waste in compliance with EPA guidelines .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported hydrogen bonding patterns for this compound?
- Methodology :
- Graph set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., motifs for dimeric interactions) and compare with literature data .
- Validation : Cross-reference experimental XRD data (e.g., bond lengths/angles) with DFT-optimized structures. Discrepancies >0.1 Å may indicate polymorphism or experimental artifacts .
Q. What strategies address discrepancies in thermodynamic stability data across studies?
- Methodology :
- Controlled experiments : Replicate studies under identical conditions (solvent, temperature). Use differential scanning calorimetry (DSC) to measure melting points and decomposition profiles .
- Statistical analysis : Apply ANOVA to compare datasets. Outliers may arise from impurities; validate via mass spectrometry or elemental analysis .
Q. How can computational models predict the compound’s reactivity in complex reaction systems?
- Methodology :
- Reactivity mapping : Perform frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data (e.g., Hammett plots) .
- Solvent effects : Use COSMO-RS simulations to predict solubility and solvation effects in polar aprotic solvents like DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
